4-Bromo-1-tosyl-1H-imidazole
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Overview
Description
4-Bromo-1-tosyl-1H-imidazole is a heterocyclic organic compound that features a bromine atom and a tosyl group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and pharmaceuticals. The bromine atom and tosyl group in this compound make it a versatile intermediate in various chemical reactions, particularly in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical pathways, influencing various cellular processes .
Result of Action
Imidazole compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-tosyl-1H-imidazole typically involves the bromination of 1-tosyl-1H-imidazole. One common method is to react 1-tosyl-1H-imidazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-tosyl-1H-imidazole in a suitable solvent like dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours.
- After completion, cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-tosyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Reduction: The tosyl group can be reduced to yield the corresponding imidazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyne-substituted imidazoles.
Reduction: De-tosylated imidazole derivatives.
Scientific Research Applications
4-Bromo-1-tosyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as a building block in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-imidazole
- 4-Bromo-1-phenyl-1H-imidazole
- 4-Bromo-1-benzyl-1H-imidazole
Comparison
4-Bromo-1-tosyl-1H-imidazole is unique due to the presence of the tosyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. Compared to 4-Bromo-1-methyl-1H-imidazole, the tosyl group provides a better leaving group for nucleophilic substitution reactions. The presence of the tosyl group also allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKCNGAIKLPFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609954 |
Source
|
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615534-48-0 |
Source
|
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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